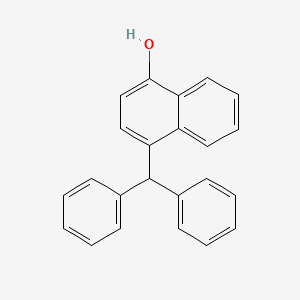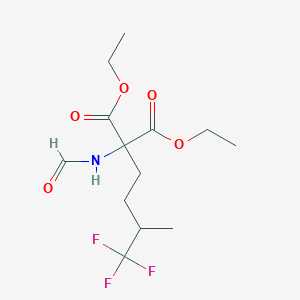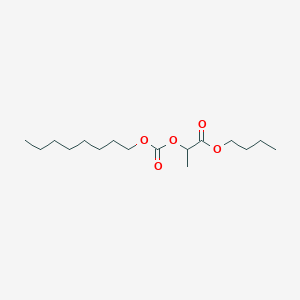
2-Octyloxycarbonyloxy-propionic acid butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Octyloxycarbonyloxy-propionic acid butyl ester is an ester compound with a complex structure Esters are widely known for their pleasant aromas and are often used in fragrances and flavorings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octyloxycarbonyloxy-propionic acid butyl ester typically involves esterification reactions. One common method is the reaction between 2-Octyloxycarbonyloxy-propionic acid and butanol in the presence of an acid catalyst, such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this ester may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts like sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the pure ester product.
Chemical Reactions Analysis
Types of Reactions
2-Octyloxycarbonyloxy-propionic acid butyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its corresponding acid and alcohol in the presence of water and an acid or base catalyst.
Reduction: Reduction of the ester can yield the corresponding alcohols.
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: 2-Octyloxycarbonyloxy-propionic acid and butanol.
Reduction: Corresponding alcohols.
Transesterification: Different esters and alcohols depending on the reacting alcohol.
Scientific Research Applications
2-Octyloxycarbonyloxy-propionic acid butyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various reactions.
Biology: Investigated for its potential as a bioactive compound in drug development.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavorings, and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 2-Octyloxycarbonyloxy-propionic acid butyl ester involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release its constituent acid and alcohol, which may then interact with biological targets. The exact molecular targets and pathways depend on the specific application and context in which the ester is used.
Comparison with Similar Compounds
Similar Compounds
Octanoic acid, 2-butyl ester: Similar in structure but with different alkyl groups.
2-Propenoic acid, butyl ester: Another ester with a different acid component.
Methyl butanoate: A simpler ester with a different alcohol component.
Uniqueness
2-Octyloxycarbonyloxy-propionic acid butyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties
Properties
CAS No. |
5420-72-4 |
|---|---|
Molecular Formula |
C16H30O5 |
Molecular Weight |
302.41 g/mol |
IUPAC Name |
butyl 2-octoxycarbonyloxypropanoate |
InChI |
InChI=1S/C16H30O5/c1-4-6-8-9-10-11-13-20-16(18)21-14(3)15(17)19-12-7-5-2/h14H,4-13H2,1-3H3 |
InChI Key |
KESYLYOVDLLVCB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)OC(C)C(=O)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![O,O-Dimethyl S-[2-(propane-2-sulfinyl)ethyl] phosphorothioate](/img/structure/B14737985.png)
![(2S)-2-[[4-[methyl(phenylmethoxycarbonyl)amino]benzoyl]amino]pentanedioic acid](/img/structure/B14737991.png)

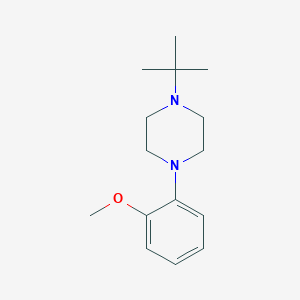
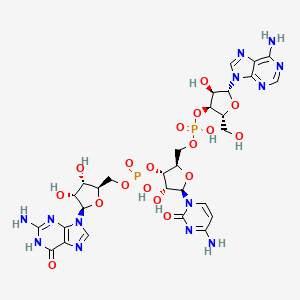
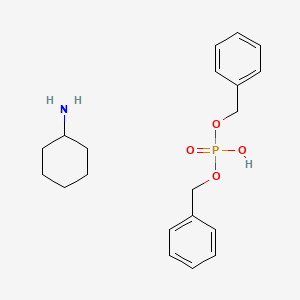
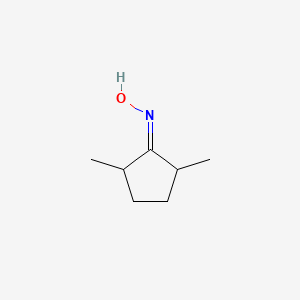
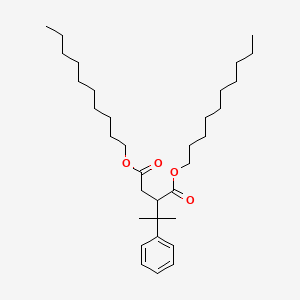

![8,10-Diamino-11a,13a-dimethyl-2,3,3a,3b,4,5,5a,6,11,11a,11b,12,13,13a-tetradecahydro-1h-cyclopenta[5,6]naphtho[1,2-g]quinazolin-1-ol](/img/structure/B14738037.png)
